
Methyl 2-hydroxy-4-methylidenehex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-methylidenehex-5-enoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexenoic acid and features both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methylidenehex-5-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-methylidenehex-5-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the aldol condensation of acetaldehyde with methyl acrylate, followed by a series of reduction and oxidation steps to introduce the hydroxyl and ester groups. This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as solid acids or enzymes may be employed to enhance reaction rates and selectivity. Additionally, purification techniques such as distillation and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylidenehex-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Methyl 2-oxo-4-methylidenehex-5-enoate.
Reduction: Methyl 2-hydroxy-4-methylidenehex-5-enol.
Substitution: Methyl 2-(substituted)-4-methylidenehex-5-enoate.
Scientific Research Applications
Methyl 2-hydroxy-4-methylidenehex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylidenehex-5-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-methylidenehex-5-enoate can be compared with similar compounds such as:
Methyl 2-hydroxyhex-5-enoate: Lacks the methylidene group, resulting in different reactivity and properties.
Methyl 4-methylidenehex-5-enoate: Lacks the hydroxyl group, affecting its chemical behavior and applications.
The presence of both hydroxyl and methylidene groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
183562-29-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methylidenehex-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-6(2)5-7(9)8(10)11-3/h4,7,9H,1-2,5H2,3H3 |
InChI Key |
SPGYCJULHRZDCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
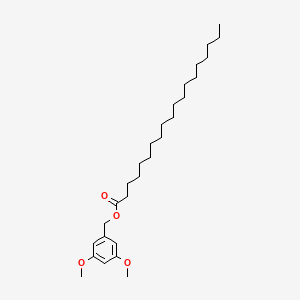
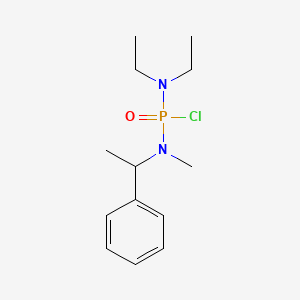
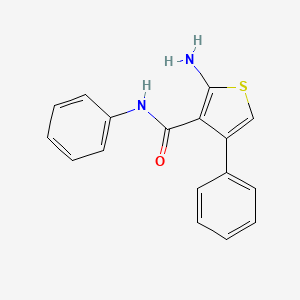
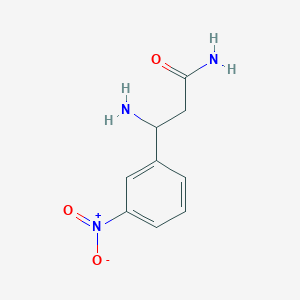
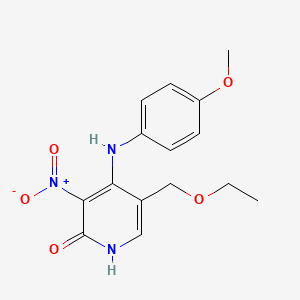
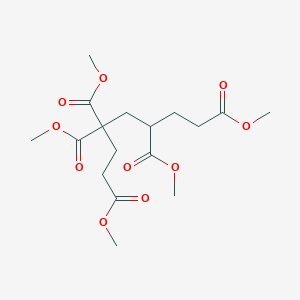
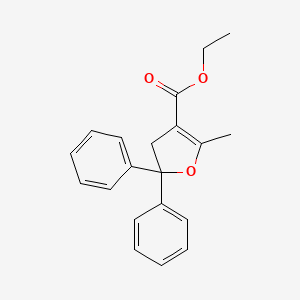
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
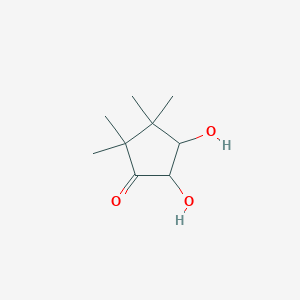
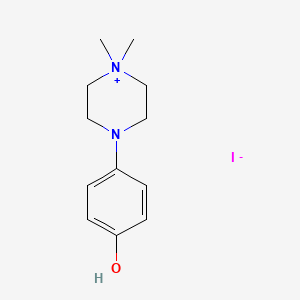
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)


